(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m1/s1 |
InChI Key |
ZUIMIERCUULAAC-CQSZACIVSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](C3CC3)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has the molecular formula C14H20N2 and a molecular weight of approximately 216.32 g/mol. The compound features a cyclopropyl group, a pyrrolidine moiety, and an amine functional group, which contribute to its unique biological activity and chemical reactivity.
Research indicates that this compound interacts with specific molecular targets, particularly histamine receptors, which are involved in cognitive processes and memory functions. Structural modifications of similar compounds have shown shifts in biological activity from antagonist to agonist effects, highlighting the significance of stereochemistry in determining pharmacological properties.
Applications in Research
- Pharmacology :
- This compound has been studied for its potential as a modulator of histamine receptors. Its unique structure allows it to engage in specific binding interactions that can influence receptor activity, making it a candidate for drug development targeting neurological disorders.
- Structure-Activity Relationship Studies :
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Histamine Receptor Modulation : A study demonstrated that modifications to the pyrrolidine moiety significantly altered the compound's affinity for histamine receptors, suggesting its utility in developing targeted therapies for cognitive dysfunctions associated with histaminergic signaling disorders .
- Metabolic Stability Assessments : Research investigating the metabolic stability of related compounds highlighted that modifications on the pyrrolidine ring affected the overall stability and bioavailability of the compound, which is critical for therapeutic applications .
Mechanism of Action
The mechanism of action of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with molecular targets, such as receptors or enzymes. The cyclopropyl and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations
Substituent Effects: The 4-pyrrolidinyl group in the target compound enhances basicity compared to halogenated analogs (e.g., 4-F or 4-CF₃), as pyrrolidine is a strong electron donor. This may improve solubility in polar solvents .
Stereochemical Considerations: The R-configuration distinguishes the target compound from its S-enantiomer and racemic mixtures.
Physicochemical Properties :
- The cyclopropane ring introduces steric hindrance and rigidity, which could enhance stability against enzymatic degradation compared to flexible chains (e.g., benzylamine in ) .
- Hydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than free bases, a critical factor in pharmaceutical formulations .
Safety Profile :
- Compounds like [4-(pyrrolidin-1-yl)phenyl]methylamine () are flagged as corrosive, suggesting similar handling precautions may apply to the target compound, especially in its salt forms .
Biological Activity
(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is a chiral compound characterized by a unique cyclopropyl group and a pyrrolidine moiety attached to a phenyl ring. Its molecular formula is C14H20N2, and it has a molecular weight of approximately 216.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.
Structure and Properties
The structural features of this compound are significant for its biological activity. The presence of the cyclopropyl group can influence the compound's interaction with biological targets, while the pyrrolidine ring contributes to its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2 |
| Molecular Weight | 216.32 g/mol |
| CAS Number | 1269782-33-3 |
| Structural Features | Cyclopropyl, Pyrrolidine, Phenyl |
Pharmacological Potential
Research indicates that this compound may interact with various receptors, particularly those involved in cognitive processes and neurological functions. Its potential as a modulator for histamine receptors has been highlighted, suggesting implications for memory and cognition enhancement.
The compound's mechanism of action is believed to involve modulation of receptor activity, which can shift from antagonist to agonist effects depending on structural modifications. This underscores the importance of stereochemistry and substituent positioning in determining biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Histamine Receptor Modulation : Research has shown that compounds with similar structures can significantly affect histamine receptor activity, which is crucial for cognitive functions. The unique structural features of this compound may enhance its binding affinity to these receptors .
- Dopaminergic Activity : A study identified key dopaminergic moieties in related compounds, suggesting that this compound could also exhibit dopaminergic effects, potentially impacting mood and behavior .
- Metabolic Stability : Investigations into the metabolic pathways of structurally similar compounds revealed that modifications to the pyrrolidine ring significantly affect stability and clearance rates in vivo. Understanding these properties is essential for optimizing therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects and pharmacological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Contains methoxy groups instead of pyrrolidine | Exhibits different receptor affinity profiles |
| 4-Methoxybenzylamine | Has a methoxy group on the benzene ring | Different pharmacological properties |
| N,N-Dimethyl-2-propanamine | A tertiary amine with varied substituents | Different steric hindrance affecting interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
